molecular formula C21H22N6 B11278046 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11278046
M. Wt: 358.4 g/mol
InChI Key: SAWCBAJUCSJFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Introduction of the Dimethylphenyl Group: This can be done via Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}MORPHOLINE: Contains a morpholine ring.

Uniqueness

The uniqueness of 1-(2,5-DIMETHYLPHENYL)-4-{[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C21H22N6/c1-15-7-8-16(2)19(13-15)25-9-11-26(12-10-25)21-23-18-6-4-3-5-17(18)20-24-22-14-27(20)21/h3-8,13-14H,9-12H2,1-2H3

InChI Key

SAWCBAJUCSJFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=CC=CC=C4C5=NN=CN53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.